molecular formula C12H15N3O2S B7592105 N,N-dimethyl-3-(pyrazol-1-ylmethyl)benzenesulfonamide

N,N-dimethyl-3-(pyrazol-1-ylmethyl)benzenesulfonamide

Cat. No. B7592105
M. Wt: 265.33 g/mol
InChI Key: KCRSOEPFBDNIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(pyrazol-1-ylmethyl)benzenesulfonamide, also known as DPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and anti-inflammatory properties. DPB has been found to exhibit a wide range of biological activities, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(pyrazol-1-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-(pyrazol-1-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. It has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N,N-dimethyl-3-(pyrazol-1-ylmethyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to fully elucidate its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, this compound could be used as a tool for studying the role of HDACs and PKC in cellular processes. Further research is also needed to optimize the synthesis and formulation of this compound for use in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of N,N-dimethyl-3-(pyrazol-1-ylmethyl)benzenesulfonamide involves the reaction of 3-(pyrazol-1-ylmethyl)benzenesulfonyl chloride with dimethylamine. The reaction takes place in the presence of a base such as triethylamine or sodium carbonate, and the product is obtained through purification by column chromatography. This method has been reported to yield high purity this compound in good yields.

Scientific Research Applications

N,N-dimethyl-3-(pyrazol-1-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

N,N-dimethyl-3-(pyrazol-1-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-14(2)18(16,17)12-6-3-5-11(9-12)10-15-8-4-7-13-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRSOEPFBDNIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.